molecular formula C19H20N2O6 B3328143 N-Cbz-3-(Cbz-amino)-DL-alanine CAS No. 42548-08-3

N-Cbz-3-(Cbz-amino)-DL-alanine

Cat. No.: B3328143
CAS No.: 42548-08-3
M. Wt: 372.4 g/mol
InChI Key: YTQKWTMXEWAKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-3-(Cbz-amino)-DL-alanine is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to both the amino and carboxyl groups of alanine. This compound is significant in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-3-(Cbz-amino)-DL-alanine typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. One common method is the amidation of N-Cbz-protected amines under mild conditions. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-3-(Cbz-amino)-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the Cbz protecting groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization reactions, and Grignard reagents for amidation reactions .

Major Products

Major products formed from these reactions include 3-pyrazolidinones, 1-amino-5-benzylidenehydantoins, and N-Cbz-3-arylalanine hydrazides .

Scientific Research Applications

N-Cbz-3-(Cbz-amino)-DL-alanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other amino acid derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein synthesis.

    Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Cbz-3-(Cbz-amino)-DL-alanine involves its role as a protected amino acid derivative. The Cbz groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-Cbz-protected amino acids, such as N-Cbz-3-aminopropanal and N-Cbz-3-arylalanine .

Uniqueness

N-Cbz-3-(Cbz-amino)-DL-alanine is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in organic synthesis. This dual protection allows for selective deprotection and functionalization, which is advantageous in the synthesis of complex molecules .

Properties

IUPAC Name

2,3-bis(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKWTMXEWAKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-3-(Cbz-amino)-DL-alanine
Reactant of Route 2
Reactant of Route 2
N-Cbz-3-(Cbz-amino)-DL-alanine
Reactant of Route 3
Reactant of Route 3
N-Cbz-3-(Cbz-amino)-DL-alanine
Reactant of Route 4
Reactant of Route 4
N-Cbz-3-(Cbz-amino)-DL-alanine
Reactant of Route 5
Reactant of Route 5
N-Cbz-3-(Cbz-amino)-DL-alanine
Reactant of Route 6
Reactant of Route 6
N-Cbz-3-(Cbz-amino)-DL-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.